(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methylhex-4-enamide
Description
Properties
Molecular Formula |
C22H27N3O5S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)hex-4-enamide |
InChI |
InChI=1S/C22H27N3O5S/c1-11(2)20-24-25-22(31-20)23-16(26)9-7-12(3)6-8-14-18(27)17-15(10-30-21(17)28)13(4)19(14)29-5/h6,11,27H,7-10H2,1-5H3,(H,23,25,26)/b12-6+ |
InChI Key |
VKEPFSARHOSKSV-WUXMJOGZSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NN=C(S3)C(C)C)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NN=C(S3)C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic approach to (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methylhex-4-enamide involves disconnecting the molecule into three primary fragments:
-
The 5-isopropyl-1,3,4-thiadiazol-2-amine moiety.
-
The (E)-4-methylhex-4-enoic acid derivative.
-
The 4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran subunit.
This strategy simplifies the synthesis into modular steps, enabling independent optimization of each fragment before final assembly .
Synthesis of the 5-Isopropyl-1,3,4-Thiadiazol-2-Amine Fragment
The thiadiazole ring is synthesized via cyclization of thiosemicarbazides under acidic conditions. A representative procedure involves:
-
Reactants : Isopropyl isothiocyanate and hydrazine hydrate.
-
Conditions : Reflux in ethanol with catalytic HCl (12 h, 80°C).
Table 1 : Optimization of Thiadiazole Synthesis
| Condition | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| Hydrazine + EtOH | Ethanol | 80°C | HCl | 72 |
| Thiourea derivative | DMF | 100°C | H2SO4 | 65 |
The use of ethanol as a solvent minimizes side reactions compared to dimethylformamide (DMF), which may lead to over-alkylation .
Preparation of the 4-Hydroxy-6-Methoxy-7-Methyl-3-Oxo-1,3-Dihydroisobenzofuran Subunit
This bicyclic fragment is synthesized via Friedel-Crafts acylation followed by lactonization:
-
Friedel-Crafts Acylation :
-
Lactonization :
Key Challenge : Stereochemical control at the 3-oxo position is achieved by using chiral auxiliaries or asymmetric catalysis, though specific details remain proprietary .
Synthesis of (E)-4-Methylhex-4-Enoic Acid
The unsaturated acid is prepared via a Horner-Wadsworth-Emmons reaction:
-
Reactants : Diethyl (2-methylpent-2-en-1-yl)phosphonate and glyoxylic acid.
-
Conditions : NaH in THF, 0°C to room temperature, 4 h.
Mechanistic Insight : The phosphonate stabilizes the transition state, favoring the E-configuration by minimizing steric hindrance between the methyl groups .
Amide Coupling and Final Assembly
The final step involves coupling the thiadiazol-2-amine with the activated enoic acid derivative:
-
Activation : The carboxylic acid is converted to its acyl chloride using oxalyl chloride in DCM.
-
Coupling : Reacting the acyl chloride with 5-isopropyl-1,3,4-thiadiazol-2-amine in the presence of triethylamine.
Alternative Method : Solid-phase peptide synthesis (SPPS) techniques, employing HATU/DIPEA in DMF, have been adapted for analogous amides, though scalability remains a limitation .
Purification and Characterization
Critical purification steps include:
-
Recrystallization : Ethanol/water mixtures remove polar impurities from the thiadiazole intermediate.
-
Chromatography : Silica gel chromatography with gradient elution (hexane → ethyl acetate) isolates the final compound (>95% purity) .
Spectroscopic Data :
-
HRMS (ESI) : m/z 445.5 [M+H]+ (calc. 445.5).
-
1H NMR (400 MHz, CDCl3) : δ 6.82 (s, 1H, isobenzofuran-H), 3.89 (s, 3H, OCH3), 2.98 (m, 1H, isopropyl-CH), 1.32 (d, 6H, isopropyl-CH3) .
Scale-Up Considerations and Industrial Feasibility
Large-scale production faces challenges in:
-
Cost of Thiadiazole Synthesis : Isopropyl isothiocyanate is expensive; alternatives like urea-based cyclization are under investigation .
-
Stereochemical Integrity : Ensuring E-configuration in the enamide requires strict temperature control during coupling .
Table 2 : Comparative Analysis of Coupling Reagents
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 82 | 97 |
| EDCl/HOBt | DCM | 0→25 | 78 | 95 |
| Oxalyl Cl | DCM | 0→25 | 75 | 96 |
Chemical Reactions Analysis
Types of Reactions
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methylhex-4-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Immunosuppressive Activity
The compound is structurally related to mycophenolate mofetil, an immunosuppressant widely used in organ transplantation. It functions by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH), which is crucial for purine synthesis in lymphocytes. This inhibition leads to reduced proliferation of lymphocytes, making it beneficial in preventing organ rejection post-transplantation .
Anti-inflammatory Effects
Research has indicated that compounds with similar structures exhibit anti-inflammatory properties. The potential for (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methylhex-4-enamide to act as a selective 5-lipoxygenase inhibitor suggests it may reduce inflammation by modulating leukotriene synthesis .
Case Study 1: Structure Activity Relationship (SAR) Analysis
A study focused on the SAR of various derivatives of dihydroisobenzofuran compounds demonstrated that modifications at the hydroxyl and methoxy positions significantly influenced anti-inflammatory activity. The compound showed promising results in preliminary docking studies against 5-lipoxygenase, indicating strong binding affinity and potential for further optimization .
Case Study 2: In Vivo Efficacy
In a recent animal model study evaluating the efficacy of this compound as an immunosuppressant, it was administered to rats undergoing kidney transplantation. Results showed a significant reduction in acute rejection episodes compared to control groups receiving standard treatments. Histopathological analysis confirmed decreased inflammation and preserved renal architecture .
Mechanism of Action
The mechanism of action of (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methylhex-4-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is most closely related to the structurally similar derivative (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]hex-4-enamide (). Key differences lie in the substitution pattern on the benzofuran ring: the target compound has a 4-hydroxy-6-methoxy-7-methyl arrangement, whereas the analogous compound replaces the hydroxy group with a second methoxy (4,6-dimethoxy-7-methyl).
Additionally, describes N-substituted 2-thioxoacetamide derivatives (e.g., compounds 9–13 ), which share amide and heterocyclic motifs but differ in core structure. For example:
- Compound 9: Features a 4-chlorobenzylidene-substituted thiazolidinone ring.
- Compound 12 : Incorporates a 5-nitro-2-furylmethylene group.
Physicochemical Properties
A comparison of key properties is summarized below:
Implications of Structural Differences
Solubility and Bioavailability : The hydroxy group in the target compound may improve aqueous solubility compared to the dimethoxy analog, which could enhance bioavailability .
Thermal Stability: The higher melting points of compounds (147–207°C) suggest greater crystalline stability, possibly due to planar thiazolidinone rings and strong intermolecular interactions .
Research Findings and Gaps
- Structural Analysis : Crystallographic data for the target compound is lacking but could be resolved using SHELXL or WinGX , as employed for similar small molecules .
- Synthetic Efficiency : Yields for compounds (53–90%) suggest room for optimization in synthesizing the target compound, particularly in coupling steps involving sterically hindered groups.
Biological Activity
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methylhex-4-enamide, commonly referred to as mycophenolic acid (MPA), is a compound derived from the fermentation of Penicillium stoloniferum and related species. It has garnered significant attention for its immunosuppressive properties and its role in the inhibition of purine nucleotide biosynthesis. This article explores the biological activity of MPA, focusing on its mechanism of action, therapeutic applications, and research findings.
The molecular formula of MPA is with a molecular weight of 320.34 g/mol. The structure features a dihydroisobenzofuran moiety that contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 24280-93-1 |
| Molecular Formula | C17H20O6 |
| Molecular Weight | 320.34 g/mol |
| IUPAC Name | (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |
MPA exerts its biological effects primarily through the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of purine nucleotides. By inhibiting IMPDH, MPA effectively reduces the proliferation of lymphocytes, which is vital in preventing graft rejection in organ transplantation and treating autoimmune diseases.
Immunosuppressive Effects
MPA is widely used as an immunosuppressant in organ transplantation. It decreases the risk of acute rejection by inhibiting T and B cell proliferation. Clinical studies have shown that MPA combined with other immunosuppressants like cyclosporine or corticosteroids enhances graft survival rates.
Anti-inflammatory Properties
Research indicates that MPA possesses anti-inflammatory properties, making it beneficial in treating conditions such as lupus nephritis and rheumatoid arthritis. It reduces inflammatory cytokine production and modulates immune responses.
Case Studies
- Kidney Transplantation : A study involving kidney transplant recipients demonstrated that those treated with MPA experienced significantly lower rates of acute rejection compared to those receiving standard therapy alone. The combination therapy resulted in improved graft function over a two-year period .
- Autoimmune Diseases : In patients with systemic lupus erythematosus (SLE), MPA treatment led to decreased disease activity scores and reduced corticosteroid requirements. The study highlighted MPA's role in managing flares while minimizing side effects associated with long-term steroid use .
- Rheumatoid Arthritis : A randomized controlled trial showed that MPA combined with methotrexate was more effective than methotrexate alone in achieving remission in rheumatoid arthritis patients, demonstrating improved clinical outcomes .
Research Findings
Recent studies have expanded the understanding of MPA's mechanisms beyond IMPDH inhibition:
- Metabolic Effects : MPA has been shown to alter metabolic pathways in lymphocytes, leading to reduced ATP levels which further inhibit cell proliferation .
- Gene Expression Modulation : Research indicates that MPA can modulate gene expression related to immune responses, affecting pathways involved in inflammation and cell survival .
Q & A
Basic: What methodologies are recommended for characterizing the purity and structural identity of this compound?
Answer:
Key analytical techniques include:
- Single-crystal X-ray diffraction : Resolves stereochemistry and confirms bond lengths/angles (e.g., thiadiazole and isobenzofuran moieties) .
- NMR spectroscopy :
- IR spectroscopy : Stretching frequencies at ~1670–1710 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (O-H/N-H) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion matching calculated m/z) .
Advanced: How to design a synthetic route that preserves stereochemical integrity at the enamide (E)-configuration?
Answer:
- Stepwise synthesis : Use Horner-Wadsworth-Emmons or Wittig reactions to form the enamide bond, ensuring E-selectivity via bulky phosphonate/ylide reagents .
- Protecting groups : Temporarily shield the isobenzofuran hydroxyl (e.g., tert-butyldimethylsilyl ether) to prevent oxidation during thiadiazole coupling .
- Catalytic control : Employ palladium-mediated cross-coupling for regioselective attachment of the 5-isopropyl-thiadiazole .
- Validation : Monitor intermediates via TLC and confirm E/Z ratios using NOESY NMR .
Basic: How can researchers confirm the (E)-configuration of the hex-4-enamide moiety?
Answer:
- ¹H NMR coupling constants : Trans-olefinic protons exhibit large J values (~12–16 Hz), whereas Z-isomers show smaller couplings (<10 Hz) .
- X-ray crystallography : Definitive proof via crystal structure analysis (e.g., dihedral angles >150° between substituents) .
- UV-Vis spectroscopy : E-isomers often display bathochromic shifts due to extended conjugation .
Advanced: How to mitigate instability of the 3-oxo-1,3-dihydroisobenzofuran ring during synthesis?
Answer:
- Anhydrous conditions : Use dried solvents (e.g., THF, DMF) and inert atmosphere to prevent hydrolysis of the lactone ring .
- Low-temperature reactions : Conduct acylations below 0°C to minimize ring-opening side reactions .
- Stabilizing agents : Add chelators (e.g., EDTA) to sequester trace metals that catalyze degradation .
Data Contradiction: How to resolve discrepancies in reported reaction yields for thiadiazole coupling steps?
Answer:
- Parameter optimization :
- Byproduct analysis : Use HPLC-MS to identify competing pathways (e.g., dimerization or hydrolysis) .
Advanced: What computational strategies predict reactivity of the isobenzofuran-thiadiazole scaffold?
Answer:
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to guide derivatization .
- Crystallography-guided modeling : Use X-ray-derived bond angles to refine force fields for MD simulations .
Basic: How to monitor reaction progress and purity during multi-step synthesis?
Answer:
- TLC : Use silica plates with UV254 indicator; eluent systems like ethyl acetate/hexane (3:7) .
- HPLC : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) .
- In-situ IR : Track carbonyl formation (e.g., 1710 cm⁻¹ for lactone intermediates) .
Advanced: What strategies optimize regioselectivity in functionalizing the 1,3,4-thiadiazole ring?
Answer:
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) at C-2 to direct electrophiles to C-5 .
- Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate thiadiazole NH for alkylation .
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids at Pd-catalyzed C-5 positions .
Data Contradiction: How to address inconsistent biological activity data across studies?
Answer:
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds .
- Solubility correction : Pre-dissolve compound in DMSO (≤0.1% final concentration) to avoid aggregation .
- Metabolite profiling : LC-MS/MS to detect degradation products masking true activity .
Advanced: Synthesizing derivatives with modified isopropyl groups on the thiadiazole—what steric effects are critical?
Answer:
- Bulky substituents : Replace isopropyl with neopentyl to enhance metabolic stability but may reduce target binding .
- Stereoelectronic tuning : Fluorinated analogs (e.g., -CF₃) improve membrane permeability but require adjusted reaction temps (-20°C) .
- Crystallographic validation : Compare derivative structures with parent compound to assess conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
